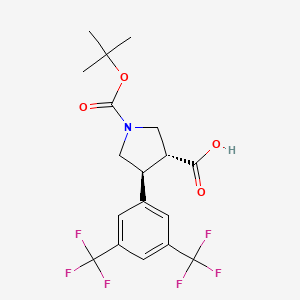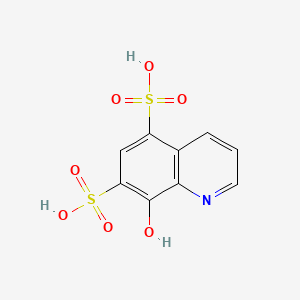
8-Hydroxyquinoline-5,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-5,7-disulfonic acid is a chemical compound with the molecular formula C9H7NO7S2. It is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. The addition of sulfonic acid groups at the 5 and 7 positions enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-5,7-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces sulfonic acid groups at the desired positions. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective sulfonation at the 5 and 7 positions .
Industrial Production Methods
In industrial settings, the production of 8-hydroxyquinoline-5,7-disulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxyquinoline-5,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different hydroquinoline derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different pharmacological and chemical properties .
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-5,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: The compound is used in biological studies to investigate metal ion interactions and their effects on biological systems.
Medicine: Derivatives of 8-hydroxyquinoline-5,7-disulfonic acid are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-hydroxyquinoline-5,7-disulfonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. This chelating property is the basis for its various pharmacological and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad pharmacological potential.
5,7-Dibromo-8-hydroxyquinoline: A derivative with bromine atoms at the 5 and 7 positions, known for its antimicrobial activity.
5-Carboxy-8-hydroxyquinoline: A derivative with a carboxyl group, used as an inhibitor of 2-oxoglutarate-dependent enzymes.
Uniqueness
8-Hydroxyquinoline-5,7-disulfonic acid is unique due to the presence of sulfonic acid groups, which enhance its solubility and reactivity compared to other derivatives. This makes it particularly useful in applications requiring high solubility and strong metal-chelating properties .
Propiedades
Número CAS |
31568-84-0 |
|---|---|
Fórmula molecular |
C9H7NO7S2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
8-hydroxyquinoline-5,7-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9/h1-4,11H,(H,12,13,14)(H,15,16,17) |
Clave InChI |
XSULSEYNDUGHLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
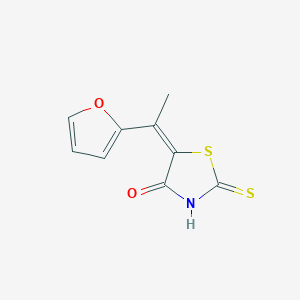
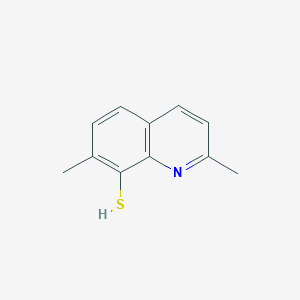
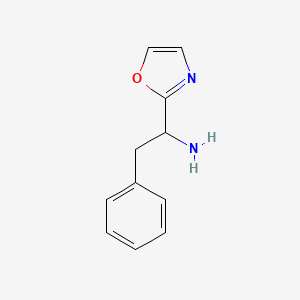
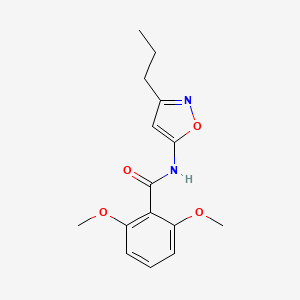
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)
![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
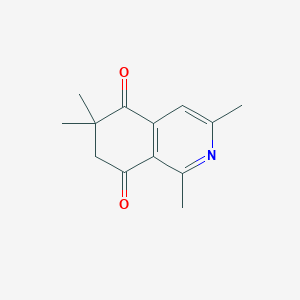
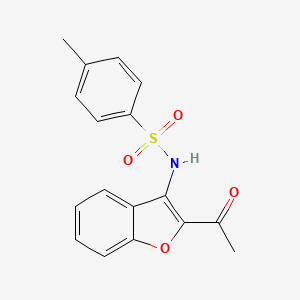
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
